N,N'-Bis(4-methoxyphenyl)biphenyl-4,4'-diamine
Overview
Description
N,N'-Bis(4-methoxyphenyl)biphenyl-4,4'-diamine is a compound that has been studied for its unique optical and structural properties. The compound is characterized by the presence of methoxyphenyl groups attached to a biphenyl diamine core. This structure is of interest due to its potential applications in materials science, particularly in the field of fluorescence sensing and organic electronics.
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of substituted aldehydes with diamines. For instance, a compound with similar structural features, N,N'-bis(4-methoxysalicylide)benzene-1,4-diamine (S1), was synthesized from 4-methoxysalicylaldehyde and p-phenylenediamine . This process likely involves the formation of imine bonds between the aldehyde and amine groups, followed by reduction to yield the diamine product.
Molecular Structure Analysis
The molecular structure of these compounds is crucial for their properties. For example, the single crystal diffraction data of S1 suggests that intramolecular hydrogen bonding leads to a coplanar structure and orderly packing in the aggregated state . Similarly, the crystal and molecular structure of related biphenyl diamines have been characterized, revealing parameters that are consistent with density functional theory (DFT) predictions . These structures often exhibit significant planarity due to the conjugated nature of the biphenyl core, which is important for their electronic properties.
Chemical Reactions Analysis
The chemical reactivity of biphenyl diamines can be altered through oxidation to form radical cations. For instance, N,N'-diphenyl-N,N'-bis(2,4-dimethylphenyl)-(1,1'-biphenyl)-4,4'-diamine was oxidized with SbCl5 to afford the corresponding radical cation . These radical cations have been crystallographically characterized and analyzed for their near-infrared (NIR) transitions, providing insights into the electronic coupling and reorganization energy of the system.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure. For example, the compound S1 exhibits aggregation-induced emission enhancement (AIEE), where its fluorescence is significantly enhanced in the aggregated state compared to the solution state . This behavior is attributed to the restriction of intramolecular rotation and the formation of a large plane conjugated structure. Additionally, the formation of hydrogen-bonded chains and frameworks in related compounds, such as 2,2,2-trichloro-N,N'-bis(4-methoxyphenyl)ethane-1,1-diamine, further demonstrates the importance of non-covalent interactions in determining the properties of these materials .
Scientific Research Applications
Optoelectronic Device Applications
N,N'-Bis(4-methoxyphenyl)biphenyl-4,4'-diamine and its derivatives are studied for their potential use in optoelectronic devices. Wu, Lin, and Liou (2019) synthesized novel triphenylamine-based derivatives for investigating optical and electrochromic behaviors. These materials demonstrated high coloration efficiency and electrochemical stability, suggesting potential for application in electrochromic devices, including electrofluorochromic devices with controllable and high photoluminescence contrast ratios (Wu, Lin, & Liou, 2019).
Polymer Synthesis and Characterization
In the field of polymer science, derivatives of this compound are used to create novel electroactive poly(amide-imide)s (PAIs). Hsiao, Teng, and Kung (2015) developed electrochromic PAIs exhibiting high thermal stability and significant color changes under electrochemical conditions. These findings suggest potential applications in areas requiring temperature-resistant and electrochromically active materials (Hsiao, Teng, & Kung, 2015).
Solar Cell Applications
This compound derivatives have been explored for their use in solar cells. Sommer and Thelakkat (2006) synthesized donor-acceptor block copolymers using a derivative for application in nanostructured bulk heterojunction solar cells. The study revealed wire-like and worm-like nanostructures in bulk samples, leading to modest power conversion efficiencies under specific illumination conditions (Sommer & Thelakkat, 2006).
Corrosion Inhibition
This compound and its derivatives have been studied for their potential as corrosion inhibitors. Bedair et al. (2020) evaluated the performance of benzidine derivatives, including Bis(4-methoxybenzylidene)biphenyl-4,4′-diamine, as inhibitors for carbon steel corrosion in aqueous media. The study highlighted the compounds' efficiency in inhibiting corrosion, indicating their suitability for protective applications in industrial settings (Bedair et al., 2020).
Mechanism of Action
Target of Action
N,N’-Bis(4-methoxyphenyl)benzidine, also known as N,N’-Bis(4-methoxyphenyl)biphenyl-4,4’-diamine, is primarily used as a hole transport material in organic photovoltaic (OPV) devices . The compound’s primary targets are the electron-deficient regions in these devices, where it facilitates the movement of positive charges or “holes”.
Mode of Action
The compound interacts with its targets through a process known as hole injection. It receives holes from the active layer of the device and transports them towards the anode . This is facilitated by the compound’s conjugated π-bridge units, which allow for efficient charge transport .
Biochemical Pathways
By transporting holes, it helps maintain a balance of charge within the device and contributes to the overall efficiency of the energy conversion process .
Pharmacokinetics
The compound is known to have good stability and high hole mobility , which contribute to its effective performance in OPV devices.
Result of Action
The action of N,N’-Bis(4-methoxyphenyl)benzidine results in the efficient transport of holes in OPV devices, leading to improved device performance. Specifically, it can increase the brightness of OLED devices and contribute to a higher power conversion efficiency in perovskite solar cell applications .
Action Environment
The action, efficacy, and stability of N,N’-Bis(4-methoxyphenyl)benzidine can be influenced by various environmental factors. For instance, exposure to air can affect its stability . Furthermore, the efficiency of hole transport can be affected by the device architecture and the nature of the other materials present in the device .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
N,N’-Bis(4-methoxyphenyl)benzidine has been found to play a role in biochemical reactions . It has been shown to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
It has been suggested that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of N,N’-Bis(4-methoxyphenyl)benzidine at different dosages in animal models have not been extensively studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited .
Metabolic Pathways
It is also unclear whether this compound has any effects on metabolic flux or metabolite levels .
Subcellular Localization
It is unclear whether this compound has any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
properties
IUPAC Name |
4-[4-(4-methoxyanilino)phenyl]-N-(4-methoxyphenyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-29-25-15-11-23(12-16-25)27-21-7-3-19(4-8-21)20-5-9-22(10-6-20)28-24-13-17-26(30-2)18-14-24/h3-18,27-28H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNPZAOJTWFQPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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